盐酸罗匹尼罗-d14(二正丙基-d14)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ropinirole-d14 HCl (di-n-propyl-d14) is a unique chemical compound used in scientific research . It is a non-ergoline dopamine agonist used to treat the symptoms of Parkinson’s disease and Restless Legs Syndrome . It has a high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes .

Molecular Structure Analysis

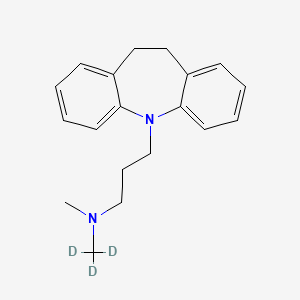

The molecular structure of Ropinirole-d14 HCl (di-n-propyl-d14) is described as 4-[2-(Di-n-propylamino)ethyl]-2-indolinone HCl . The molecular weight is 310.92 .Physical And Chemical Properties Analysis

Ropinirole-d14 HCl (di-n-propyl-d14) has a molecular weight of 310.92 . It is stable if stored under recommended conditions .科学研究应用

1. Nose-to-Brain Delivery for Parkinson’s Disease Treatment Ropinirole Hydrochloride has been studied for possible nose-to-brain delivery for the treatment of Parkinson’s disease . This study aimed to design and develop advanced drug delivery systems composed of poloxamer 407, a non-ionic surfactant (Tween 80), and cyclodextrins (methyl-β-CD or hydroxy-propyl-β-CD) for possible brain targeting of ropinirole after nasal administration .

Self-Nanoemulsifying Drug Delivery System

Another research work aimed to develop a Ropinirole-loaded self-Nanoemulsifying Drug Delivery system . Ropinirole has limited oral bioavailability due to substantial first-pass metabolism, which ultimately results in poor oral bioavailability and reduces plasma drug concentration and an overall reduction in therapeutic effects . The goal of the creation of the Ropinirole Self-NanoEmulsifying System was to avoid hepatic first-pass metabolism by increasing lymphatic uptake .

Stability Testing in Extended-Release Tablets

Ropinirole has also been used in the stability testing of extended-release tablets . The goal of the study was to elucidate the structure of a new degradant and the formation mechanism of its isomer .

作用机制

Target of Action

Ropinirole-d14 HCl (di-n-propyl-d14) is a deuterated labeled form of Ropinirole hydrochloride . It is an orally active, potent D3/D2 receptor agonist . The primary targets of Ropinirole are the D2, D3, and D4 dopamine receptors , with Ki values of 29 nM for the D2 receptor . It has pEC50 values of 7.4, 8.4, and 6.8 for hD2, hD3, and hD4 receptors, respectively .

Mode of Action

As a dopamine agonist , Ropinirole-d14 HCl (di-n-propyl-d14) mimics the action of dopamine, a neurotransmitter that modulates the activity of certain neurons in the brain. By binding to and activating the D2, D3, and D4 dopamine receptors, it stimulates these receptors and triggers a series of biochemical reactions that mimic the natural action of dopamine .

Biochemical Pathways

The activation of D2, D3, and D4 dopamine receptors by Ropinirole-d14 HCl (di-n-propyl-d14) affects various biochemical pathways. These receptors are involved in a variety of functions, including motor control, reward, and the release of various hormones . The exact downstream effects of these pathways can vary depending on the specific context and location within the brain.

Pharmacokinetics

It is known that the deuterium substitution in drug molecules can potentially affect the drug’s pharmacokinetics and metabolic spectrum .

Result of Action

The activation of D2, D3, and D4 dopamine receptors by Ropinirole-d14 HCl (di-n-propyl-d14) can lead to a variety of molecular and cellular effects. For instance, it has been shown to regulate emotionality and neuronal activity markers in the limbic forebrain .

Action Environment

The action, efficacy, and stability of Ropinirole-d14 HCl (di-n-propyl-d14) can be influenced by various environmental factors It is generally known that factors such as temperature, pH, and the presence of other substances can affect the action of a drug. The compound is stable if stored under recommended conditions .

安全和危害

属性

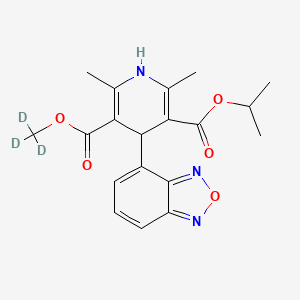

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ropinirole-d14 HCl (di-n-propyl-d14) involves the introduction of deuterium atoms at specific positions in the molecule. This can be achieved through the use of deuterated starting materials and/or deuterated reagents in the synthesis process. The synthesis pathway should also include steps for the formation of the HCl salt of the compound.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated 4-bromobutyronitrile", "Deuterated propylamine", "Deuterated sodium borohydride", "Deuterated hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of deuterated benzaldehyde and deuterated 4-bromobutyronitrile to form deuterated 4-(benzyl-d7)-1-(4-cyano-d3-butyl)-piperidine", "Step 2: Reduction of the nitrile group using deuterated sodium borohydride to form deuterated 4-(benzyl-d7)-1-(4-aminobutyl)-piperidine", "Step 3: Alkylation of the amine group using deuterated propylamine to form deuterated 4-(benzyl-d7)-1-(di-n-propyl-d7-amino)-piperidine", "Step 4: Quaternization of the amine group using deuterated hydrochloric acid to form Ropinirole-d14 HCl (di-n-propyl-d14)" ] } | |

CAS 编号 |

1132746-05-4 |

分子式 |

C16H10D14N2O·HCl |

分子量 |

310.92 |

纯度 |

95% by HPLC; 99% atom D; |

相关CAS编号 |

91374-20-8 (unlabelled) |

同义词 |

4-[2-(Di-n-propylamino)ethyl]-2-indolinone HCl |

标签 |

Ropinirole |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)